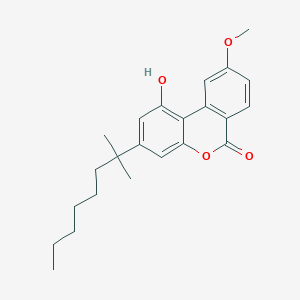

3-(1,1-Dimethylheptyl)-1-hydroxy-9-methoxy-6H-dibenzo(b,d)pyran-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

AM1710 es un compuesto orgánico sintético que pertenece a la clase de las cannabilactonas. Es un agonista selectivo para el receptor cannabinoide 2 (CB2), que se expresa principalmente en las células inmunitarias y los tejidos periféricos. A diferencia de los agonistas del receptor cannabinoide 1 (CB1), AM1710 no produce efectos psicoactivos, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: AM1710 se puede sintetizar utilizando una reacción de acoplamiento cruzado de Suzuki seguida de una desmetilacion-ciclacion en un solo paso. Este método permite la producción selectiva de AM1710 en altos rendimientos con menos pasos sintéticos en comparación con los métodos anteriores .

Métodos de producción industrial: La producción industrial de AM1710 implica la misma ruta sintética, pero a una escala mayor. El proceso se optimiza para garantizar una alta pureza y rendimiento, lo que lo hace adecuado para aplicaciones farmacéuticas.

Análisis De Reacciones Químicas

Tipos de reacciones: AM1710 experimenta varias reacciones químicas, que incluyen:

Oxidación: AM1710 se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en AM1710, alterando sus propiedades farmacológicas.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de AM1710, lo que potencialmente mejora su actividad.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Se emplean reactivos como los halógenos y los agentes alquilantes en reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos deshidroxilados.

Aplicaciones Científicas De Investigación

AM1710 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como herramienta para estudiar la relación estructura-actividad de los agonistas del receptor cannabinoide.

Biología: Se ha investigado por sus efectos sobre la función de las células inmunitarias y la inflamación.

Medicina: Se ha explorado por su potencial para tratar el dolor neuropático, el dolor inducido por la quimioterapia y otras afecciones relacionadas con el dolor sin causar efectos secundarios en el sistema nervioso central

Industria: Se utiliza en el desarrollo de nuevos fármacos analgésicos con menos efectos secundarios en comparación con los opioides tradicionales.

Mecanismo De Acción

AM1710 ejerce sus efectos activando selectivamente el receptor cannabinoide 2 (CB2). Esta activación conduce a la inhibición de la adenilato ciclasa, reduciendo los niveles de monofosfato de adenosina cíclico (AMPc). Además, AM1710 induce la fosforilación de las quinasas reguladas por señales extracelulares 1/2 (ERK1/2), que están involucradas en varios procesos celulares . La acción selectiva del compuesto sobre los receptores CB2 minimiza el riesgo de efectos psicoactivos asociados con la activación del receptor CB1 .

Compuestos similares:

AM1241: Otro agonista CB2 con propiedades analgésicas similares pero perfiles farmacocinéticos diferentes.

AM630: Un antagonista CB2 utilizado para estudiar los efectos específicos de la activación CB2.

Singularidad de AM1710: AM1710 es único debido a su acción selectiva sobre los receptores CB2, lo que proporciona efectos analgésicos periféricos sin efectos secundarios en el sistema nervioso central. Esto lo convierte en un compuesto valioso para desarrollar nuevas terapias para el manejo del dolor .

Comparación Con Compuestos Similares

AM1241: Another CB2 agonist with similar analgesic properties but different pharmacokinetic profiles.

AM630: A CB2 antagonist used to study the specific effects of CB2 activation.

Uniqueness of AM1710: AM1710 is unique due to its selective action on CB2 receptors, providing peripheral analgesic effects without central nervous system side effects. This makes it a valuable compound for developing new pain management therapies .

Propiedades

Número CAS |

335371-36-3 |

|---|---|

Fórmula molecular |

C23H28O4 |

Peso molecular |

368.5 g/mol |

Nombre IUPAC |

1-hydroxy-9-methoxy-3-(2-methyloctan-2-yl)benzo[c]chromen-6-one |

InChI |

InChI=1S/C23H28O4/c1-5-6-7-8-11-23(2,3)15-12-19(24)21-18-14-16(26-4)9-10-17(18)22(25)27-20(21)13-15/h9-10,12-14,24H,5-8,11H2,1-4H3 |

Clave InChI |

ZAIKPEWFCSQNQB-UHFFFAOYSA-N |

SMILES |

CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)OC)O |

SMILES canónico |

CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)OC)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-(1,1-dimethyl-heptyl)-1-hydroxy-9-methoxy-benzo(c)chromen-6-one AM 1710 AM-1710 AM1710 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.